

SAH-13C10: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAH-13C10

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **SAH-13C10** and its unlabeled analogue, S-Adenosyl-L-homocysteine (SAH). It details their chemical properties, biological significance, and applications in research, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Introduction to SAH-13C10 and S-Adenosyl-L-homocysteine (SAH)

S-Adenosyl-L-homocysteine (SAH) is a pivotal intermediate in cellular metabolism, primarily formed as a byproduct of S-adenosyl-L-methionine (SAM)-dependent methylation reactions.

SAH-13C10 is the stable isotope-labeled version of SAH, containing ten ^{13}C atoms. This isotopic labeling makes it an invaluable tool in metabolic studies and quantitative mass spectrometry.

SAH plays a critical role in regulating cellular methylation processes. As a product of methyltransferase activity, it acts as a potent feedback inhibitor for most SAM-dependent methyltransferases.^{[1][2]} The intracellular ratio of SAM to SAH is a crucial indicator of the cell's "methylation potential," and dysregulation of this ratio is implicated in various pathological conditions.^[3]

SAH-13C10 serves as a tracer for metabolic flux analysis and as an internal standard for the accurate quantification of SAH in biological samples using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[4] The use of a ¹³C-labeled internal standard is considered the gold standard in quantitative LC-MS/MS assays as it co-elutes with the analyte and compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[5][6]

Chemical and Physical Properties

The chemical and physical properties of **SAH-13C10** are virtually identical to those of unlabeled SAH, with the primary difference being its molecular weight due to the incorporation of ten ¹³C isotopes.

Property	S-Adenosyl-L-homocysteine (SAH)	SAH-13C10
Synonyms	AdoHcy, S-Adenosylhomocysteine	¹³ C Labeled SAH
CAS Number	979-92-0	2687960-02-5
Molecular Formula	C ₁₄ H ₂₀ N ₆ O ₅ S	C ₄ ¹³ C ₁₀ H ₂₀ N ₆ O ₅ S
Molecular Weight	384.41 g/mol	394.35 g/mol (calculated)
Appearance	Crystalline solid	Not specified, likely a solid
Melting Point	209 - 211 °C	Not specified
Storage	-20°C	-20°C
Stability	≥ 4 years	Not specified, expected to be stable

Quantitative Biological Data: Inhibition of Methyltransferases

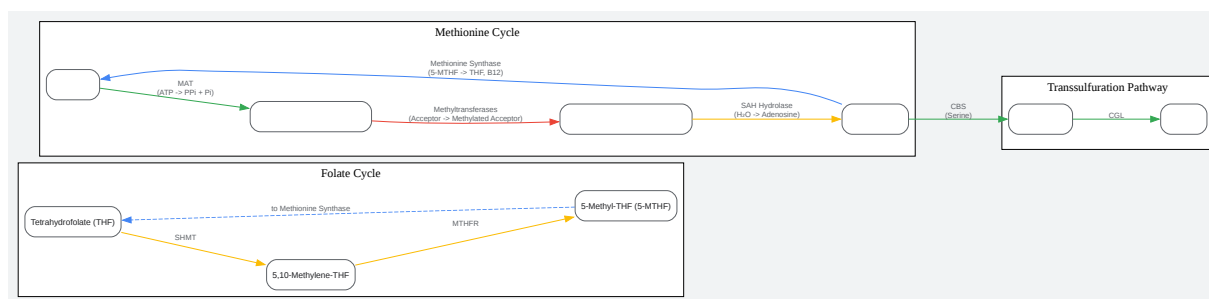
SAH is a known inhibitor of SAM-dependent methyltransferases. The following table summarizes key quantitative data regarding its inhibitory activity.

Enzyme/Complex	Substrate	IC ₅₀	K _i	K _m for SAM	Organism/System
METTL3-METTL14	-	0.9 ± 0.1 μM	-	-	In vitro
G9a	Histone H3 Peptide	6.83 μM (Gliotoxin)	-	0.6 ± 0.096 μM	In vitro
Dnmt1	DNA	-	-	4.4 ± 0.5 μM	In vitro
Dnmt3b	dIdC	-	-	0.3 ± 0.1 μM	In vitro
Dnmt3b	dGdC	-	-	0.7 ± 0.3 μM	In vitro

Note: S-adenosylhomocysteine is a potent product inhibitor of most S-adenosylmethionine-dependent methyltransferases, with K_i values in the submicromolar to low micromolar range.^[1]
^[2] For many methyltransferases, the K_i value for SAH is often lower than the K_m value for SAM.^[2]

Signaling Pathway: The Methionine Cycle

SAH is a central component of the methionine cycle, a critical metabolic pathway that regulates the flow of methyl groups for various cellular processes.



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Caption: The Methionine Cycle and related pathways.

The methionine cycle begins with the activation of methionine by ATP to form SAM, the universal methyl donor.[7] Methyltransferases then catalyze the transfer of the methyl group from SAM to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids, producing SAH as a byproduct.[1] SAH is a potent inhibitor of these methyltransferases and must be removed for methylation reactions to continue.[2] This is accomplished by SAH hydrolase, which reversibly hydrolyzes SAH to homocysteine and adenosine.[8] Homocysteine can then be either remethylated back to methionine to continue the cycle or enter the transsulfuration pathway to be converted to cysteine.[7]

Experimental Protocols

Protocol for a Generic Methyltransferase Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory potential of a compound, such as SAH, against a SAM-dependent methyltransferase using a commercially available assay kit that detects SAH formation (e.g., AptaFluor™ or MTase-Glo™).

Materials:

- Purified methyltransferase enzyme
- Enzyme-specific substrate (e.g., histone peptide, DNA oligonucleotide)
- S-Adenosyl-L-methionine (SAM)
- S-Adenosyl-L-homocysteine (SAH) for standard curve
- Test inhibitor (e.g., unlabeled SAH)
- Assay buffer
- SAH detection reagent kit (e.g., AptaFluor™ SAH Methyltransferase Assay)
- Microplate reader (fluorescence or luminescence)
- 384-well or 96-well assay plates

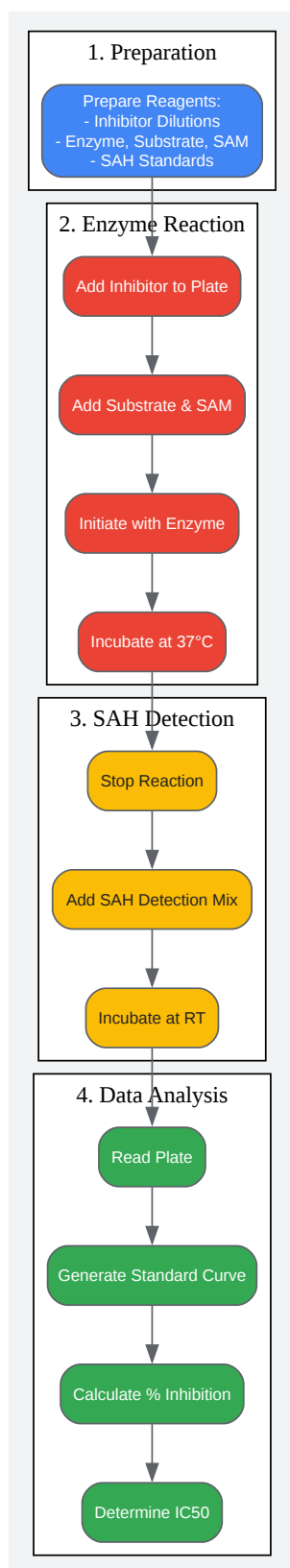
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test inhibitor (SAH) in a suitable solvent (e.g., DMSO or assay buffer).
 - Prepare serial dilutions of the inhibitor in assay buffer to create a dose-response curve.
 - Prepare solutions of the methyltransferase enzyme, substrate, and SAM in assay buffer at the desired concentrations. The optimal concentrations should be determined empirically,

often near the K_m for SAM and the substrate.

- Prepare SAH standards for a standard curve by serially diluting a known concentration of SAH in assay buffer.
- Enzyme Reaction:
 - To the wells of the assay plate, add the test inhibitor at various concentrations. Include a no-inhibitor control (vehicle only) and a no-enzyme control (background).
 - Add the substrate and SAM to the wells.
 - Initiate the methyltransferase reaction by adding the enzyme to all wells except the no-enzyme control.
 - Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time to allow for SAH production. The reaction time should be within the linear range of the assay.
- SAH Detection:
 - Stop the enzyme reaction by adding the stop reagent provided in the detection kit.
 - Add the SAH detection mixture to all wells, including the SAH standards.
 - Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2-3 hours) to allow the detection signal to develop.
- Data Acquisition and Analysis:
 - Read the plate on a microplate reader at the appropriate wavelength for the detection reagent (fluorescence or luminescence).
 - Generate a standard curve by plotting the signal from the SAH standards against their known concentrations.
 - Convert the signal from the enzyme reaction wells to the concentration of SAH produced using the standard curve.

- Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
- Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC_{50} value.



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Caption: Workflow for a methyltransferase inhibition assay.

Protocol for Quantification of SAH in Biological Samples using LC-MS/MS with **SAH-13C10** Internal Standard

This protocol outlines the general steps for quantifying endogenous SAH in a biological matrix (e.g., plasma, cell lysate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and **SAH-13C10** as an internal standard.

Materials:

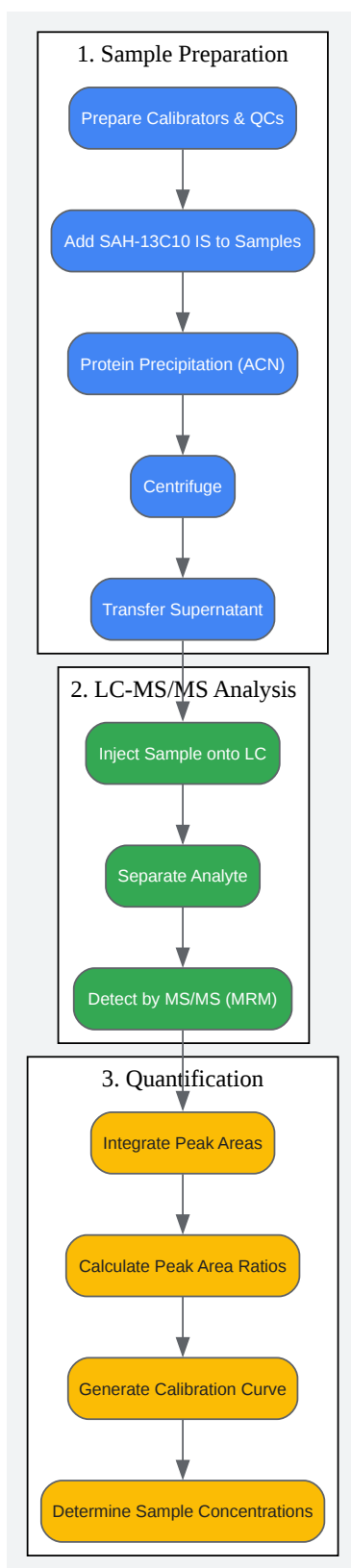
- Biological samples (e.g., plasma, cell lysates)
- **SAH-13C10** internal standard (IS) of known concentration
- Unlabeled SAH for calibration standards
- Acetonitrile (ACN) with formic acid (FA) for protein precipitation
- Mobile phases for LC (e.g., Water with 0.1% FA, ACN with 0.1% FA)
- LC-MS/MS system with a suitable column (e.g., C18)
- Centrifuge
- Autosampler vials

Procedure:

- Sample Preparation:
 - Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking known concentrations of unlabeled SAH into a surrogate matrix (e.g., charcoal-stripped plasma or the same matrix as the samples if SAH is not endogenous). Prepare QCs at low, medium, and high concentrations in the same manner.
 - Sample Extraction:
 - Thaw biological samples, calibration standards, and QCs on ice.

- To a fixed volume of each sample, standard, and QC, add a precise volume of the **SAH-13C10** internal standard solution.
- Perform protein precipitation by adding a volume of cold ACN with 0.1% FA (e.g., 3 volumes).
- Vortex thoroughly and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.
- Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Equilibrate the LC column with the initial mobile phase conditions. Inject a small volume of the extracted sample onto the column. Use a gradient elution to separate SAH from other matrix components.
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled SAH and **SAH-13C10**.
 - Example transitions: These would need to be optimized for the specific instrument.
 - Develop an injection list that includes blanks, calibration standards, QCs, and unknown samples.
- Data Processing and Quantification:
 - Integrate the peak areas for both the analyte (SAH) and the internal standard (**SAH-13C10**) for all injections.
 - Calculate the peak area ratio (analyte peak area / IS peak area) for each standard, QC, and sample.

- Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. Perform a linear regression analysis (typically with $1/x^2$ weighting).
- Determine the concentration of SAH in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
- Validate the assay by ensuring the QCs are within acceptable accuracy and precision limits (e.g., $\pm 15\%$).



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Caption: Workflow for LC-MS/MS quantification of SAH.

Conclusion

SAH-13C10, as a stable isotope-labeled analog of S-Adenosyl-L-homocysteine, is an indispensable tool for researchers in drug development and metabolic studies. Its use as an internal standard enables highly accurate and precise quantification of SAH, a critical modulator of cellular methylation. Understanding the chemical properties of SAH, its role in the methionine cycle, and its inhibitory effects on methyltransferases is fundamental for investigating the epigenetic and metabolic basis of various diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the application of **SAH-13C10** in a research setting.

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- To cite this document: BenchChem. [SAH-13C10: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

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